{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone
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Description
{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C27H22F4N4O6 and its molecular weight is 574.489. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing a trifluoromethyl group have been found in many fda-approved drugs . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Dinitroaniline herbicides, which also contain a 2,6-dinitro-4-(trifluoromethyl)phenyl group, are known to target tubulin proteins in plants and protists .
Biochemical pathways
Again, without specific information, it’s challenging to determine the exact biochemical pathways this compound affects. Indole derivatives, which have a similar structure to part of this compound, have been found to have diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence these properties, as it is often used in drug design to improve metabolic stability and increase lipophilicity .
Result of action
Compounds with similar structural components have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biological Activity
The compound {8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone, known for its complex structure and notable chemical properties, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H22F4N4O6 with a molecular weight of approximately 574.48 g/mol. The structure includes a diazaspiro framework and multiple nitro and trifluoromethyl substituents that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C27H22F4N4O6 |
Molecular Weight | 574.48 g/mol |
CAS Number | Not specified |
Physical State | Solid |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of nitro and trifluoromethyl groups may enhance the lipophilicity and membrane permeability, facilitating their action against bacterial cell walls.
- Anticancer Properties : Research indicates that compounds featuring diazaspiro structures can inhibit cancer cell proliferation by inducing apoptosis. This is likely mediated through the modulation of signaling pathways involved in cell cycle regulation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes implicated in various metabolic pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar nitro-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Activity Assessment : In vitro assays conducted on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that compounds with similar diazaspiro configurations significantly reduced cell viability at concentrations as low as 5 µM after 48 hours .
Properties
IUPAC Name |
[8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O6/c28-20-8-6-18(7-9-20)25(36)33-23(17-4-2-1-3-5-17)16-41-26(33)10-12-32(13-11-26)24-21(34(37)38)14-19(27(29,30)31)15-22(24)35(39)40/h1-9,14-15,23H,10-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHBYQQFFHSMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C5=C(C=C(C=C5[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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